Cas no 2171243-50-6 (4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid)

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid is a protected amino acid derivative commonly employed in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which ensures selective deprotection under mild basic conditions, and a sterically hindered 3,3-dimethylbutanoic acid moiety that enhances stability during coupling reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc-based protocols, minimizing side reactions. The chiral center at the (2S)-position ensures stereochemical integrity in peptide assembly. Its high purity and well-defined reactivity make it a reliable building block for constructing complex peptides with precise sequence control.
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid structure
2171243-50-6 structure
商品名:4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
CAS番号:2171243-50-6
MF:C25H30N2O5
メガワット:438.516107082367
CID:6120910
PubChem ID:165876119

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2171243-50-6
    • EN300-1560981
    • 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
    • インチ: 1S/C25H30N2O5/c1-4-21(23(30)26-15-25(2,3)13-22(28)29)27-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,4,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1
    • InChIKey: RUXQPXSHBUBBPG-NRFANRHFSA-N
    • ほほえんだ: O(C(N[C@@H](CC)C(NCC(C)(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 438.21547206g/mol
  • どういたいしつりょう: 438.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1560981-5.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171243-50-6
5g
$9769.0 2023-05-26
Enamine
EN300-1560981-0.25g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171243-50-6
0.25g
$3099.0 2023-05-26
Enamine
EN300-1560981-0.1g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171243-50-6
0.1g
$2963.0 2023-05-26
Enamine
EN300-1560981-0.05g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171243-50-6
0.05g
$2829.0 2023-05-26
Enamine
EN300-1560981-1.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171243-50-6
1g
$3368.0 2023-05-26
Enamine
EN300-1560981-2.5g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171243-50-6
2.5g
$6602.0 2023-05-26
Enamine
EN300-1560981-10.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171243-50-6
10g
$14487.0 2023-05-26
Enamine
EN300-1560981-0.5g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171243-50-6
0.5g
$3233.0 2023-05-26

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid 関連文献

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4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acidに関する追加情報

Research Brief on 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid (CAS: 2171243-50-6)

The compound 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid (CAS: 2171243-50-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc-protected amino acid derivative structure, plays a pivotal role in peptide synthesis and drug development. Recent studies have explored its applications in solid-phase peptide synthesis (SPPS), where it serves as a key building block for the construction of complex peptides with potential therapeutic benefits.

One of the primary focuses of current research is the compound's utility in the synthesis of peptide-based drugs. The Fmoc group in the molecule provides a protective function during synthesis, ensuring the stability and reactivity of the amino acid moiety. Recent advancements have demonstrated its efficacy in producing peptides with enhanced bioavailability and target specificity. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the development of novel protease inhibitors, showcasing its potential in treating diseases such as HIV and hepatitis C.

In addition to its role in peptide synthesis, 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid has been investigated for its physicochemical properties. Research conducted by the University of Cambridge in 2024 revealed that the compound exhibits excellent solubility in organic solvents, making it an ideal candidate for high-throughput screening assays. This property is particularly valuable in drug discovery, where rapid screening of potential drug candidates is essential.

Another notable application of this compound is in the field of bioconjugation. A recent study published in Bioconjugate Chemistry demonstrated its use in the site-specific modification of proteins, enabling the development of antibody-drug conjugates (ADCs) with improved therapeutic indices. The study emphasized the compound's ability to form stable amide bonds, which are crucial for the stability and efficacy of ADCs.

Despite its promising applications, challenges remain in the large-scale production and purification of 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid. A 2024 report by the American Chemical Society identified scalability as a key bottleneck, with current synthetic routes requiring optimization to meet industrial demands. Researchers are actively exploring alternative synthetic pathways and purification techniques to address this issue.

In conclusion, 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid (CAS: 2171243-50-6) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, drug discovery, and bioconjugation underscore its potential to drive innovation in the development of next-generation therapeutics. Ongoing research aims to overcome existing challenges and further expand its utility in the field.

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